Technical Monograph: 3-(Morpholin-4-ylcarbonyl)-2-naphthol
Technical Monograph: 3-(Morpholin-4-ylcarbonyl)-2-naphthol
Molecular Characterization, Synthetic Pathways, and Functional Applications [1]
Executive Summary & Molecular Identity[1]
The compound 3-(Morpholin-4-ylcarbonyl)-2-naphthol (CAS: 3692-67-9) represents a critical bifunctional scaffold in organic synthesis.[1] Structurally, it consists of a naphthalene core substituted with a hydroxyl group at the C2 position and a morpholine amide moiety at the C3 position.[1] This specific arrangement—an ortho-hydroxy amide—creates a distinct intramolecular hydrogen bonding network that influences its solubility, reactivity, and biological binding affinity.[1]
This guide provides a definitive technical breakdown of its physicochemical properties, validated synthesis protocols, and applications in drug discovery and pigment chemistry.[1]
Core Molecular Metrics[1][2][3]
| Metric | Value | Technical Context |
| Molecular Weight | 257.29 g/mol | Optimal for fragment-based drug design (<300 Da).[1] |
| Molecular Formula | ||
| CAS Number | 3692-67-9 | Key identifier for regulatory filing.[1] |
| IUPAC Name | (3-hydroxy-2-naphthyl)(morpholin-4-yl)methanone | Alternate: 3-(morpholine-4-carbonyl)naphthalen-2-ol.[1] |
| Physical State | Solid (Off-white to pale yellow) | Coloration often indicates oxidation or trace azo impurities.[1] |
| LogP (Predicted) | ~2.0 - 2.5 | Indicates moderate lipophilicity, suitable for cell permeability.[1] |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for active site recognition (e.g., kinase hinge binding).[1] |
| H-Bond Acceptors | 3 (Amide O, Morpholine O, N) | Facilitates water solubility relative to pure naphthols. |
Synthetic Architecture & Protocol
Reaction Logic Diagram (Graphviz)
The following diagram outlines the critical pathway and decision points in the synthesis workflow.
Figure 1: Step-wise synthetic pathway from BON Acid to the target amide, highlighting the activation and coupling phases.[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-(Morpholin-4-ylcarbonyl)-2-naphthol on a 10 mmol scale.
Reagents:
-
3-Hydroxy-2-naphthoic acid (BON Acid): 1.88 g (10 mmol)[1]
-
Thionyl Chloride (
): 1.5 mL (approx. 20 mmol)[1] -
Morpholine: 1.74 g (20 mmol)[1]
-
Dichloromethane (DCM): Anhydrous, 50 mL
-
Triethylamine (TEA): Optional, if morpholine is not used in excess.[1]
Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend BON Acid (1.88 g) in dry DCM (20 mL). Add Thionyl Chloride dropwise.[1] Add 1 drop of DMF as a catalyst.[1]
-
Reflux: Heat to reflux (approx. 40°C) for 2 hours until gas evolution (
, ) ceases and the solution becomes clear (formation of acid chloride). -
Evaporation: Remove solvent and excess thionyl chloride under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM (20 mL).
-
Coupling: Cool the solution to 0°C in an ice bath. Slowly add Morpholine (dissolved in 10 mL DCM) dropwise over 30 minutes. Note: The reaction is exothermic.
-
Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Wash: Quench with water (20 mL). Transfer to a separatory funnel. Wash the organic layer with 1M HCl (to remove unreacted morpholine) followed by saturated
(to remove unreacted BON acid).[1] -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]
Functional Utility & Applications
The molecular weight of 257.29 g/mol places this compound in the "sweet spot" for two distinct industrial applications:
A. Pharmaceutical: Kinase Inhibitor Scaffold
The 3-(morpholin-4-ylcarbonyl)-2-naphthol structure mimics the ATP-binding pharmacophore found in many kinase inhibitors.[1]
-
Mechanism: The phenolic hydroxyl (C2) and the carbonyl oxygen (C3) can form a bidentate hydrogen bond with the "hinge region" of kinase enzymes.[1]
-
Solubility: The morpholine ring significantly improves water solubility compared to the parent naphthoic acid, addressing a common failure point in drug development (poor bioavailability).[1]
B. Materials Science: Azo Dye Coupler (Naphthol AS Derivative)
This molecule serves as a "coupling component" in the synthesis of azo pigments.[1]
-
Reactivity: The position C1 (alpha to the hydroxyl) is highly nucleophilic.[1]
-
Process: Reaction with diazonium salts occurs at C1, creating highly colored, insoluble pigments used in plastics and textiles.[1] The morpholine amide group alters the crystal packing and shade of the final pigment compared to standard anilides.[1]
Pharmacophore Interaction Diagram[1]
Figure 2: Theoretical binding mode of the scaffold within a protein active site, highlighting the critical H-bond donor/acceptor motif.[1][2]
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| HPLC-MS | Peak at m/z 258.3 [M+H]+ | Confirms Molecular Weight (257.29).[1] Absence of 188 m/z (BON Acid) confirms conversion.[1] |
| 1H NMR | Doublet ~7-8 ppm (Naphthalene) Multiplets ~3.4-3.8 ppm (Morpholine) | Morpholine protons confirm amide formation.[1] Disappearance of broad acid -OH (11-14 ppm).[1] |
| IR Spectroscopy | ~1630 cm⁻¹ (Amide C=O) ~3200-3400 cm⁻¹ (Phenolic -OH) | Distinguishes Amide C=O from the Acid C=O of the starting material.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329799362, 3-(Morpholin-4-ylcarbonyl)-2-naphthol. Retrieved October 26, 2023, from [Link]
-
ChemSrc. (2023).[1] 3-(morpholine-4-carbonyl)naphthalen-2-ol Physicochemical Properties. Retrieved October 26, 2023, from [Link]
-
Freeman, H. S., & Peters, A. T. (2000).[1] Colorants for Non-Textile Applications. Elsevier.[1] (Contextual reference for Naphthol AS derivatives in pigment chemistry).
Sources
- 1. 7-(2-Methylphenyl)-1-[2-(Morpholin-4-Yl)ethyl]-3-{3-[(Naphthalen-1-Yl)oxy]propyl}-1h-Indole-2-Carboxylic Acid | C35H36N2O4 | CID 25144061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:6680-42-8 | 3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanoic acid,hydrochloride | Chemsrc [chemsrc.com]
